molecular formula C11H14N2O2S B14842886 3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide

3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide

Cat. No.: B14842886
M. Wt: 238.31 g/mol
InChI Key: SWPVWIQEECGRQJ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide is an organic compound with the molecular formula C11H14N2O2S and a molecular weight of 238.31 g/mol This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a picolinamide core structure

Preparation Methods

The synthesis of 3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The picolinamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The cyclopropoxy group can be substituted with other nucleophiles under suitable conditions, such as reacting with sodium azide to form the corresponding azide derivative.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Major products formed from these reactions include sulfoxides, sulfones, amines, and azides .

Scientific Research Applications

3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological molecules, leading to its observed biological effects .

Properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

3-cyclopropyloxy-N-methyl-4-methylsulfanylpyridine-2-carboxamide

InChI

InChI=1S/C11H14N2O2S/c1-12-11(14)9-10(15-7-3-4-7)8(16-2)5-6-13-9/h5-7H,3-4H2,1-2H3,(H,12,14)

InChI Key

SWPVWIQEECGRQJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1OC2CC2)SC

Origin of Product

United States

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